molecular formula C9H20N2O B15124117 1-[3-(Propan-2-yloxy)propyl]azetidin-3-amine

1-[3-(Propan-2-yloxy)propyl]azetidin-3-amine

Cat. No.: B15124117
M. Wt: 172.27 g/mol
InChI Key: CPAXCHZVCWFEOS-UHFFFAOYSA-N
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Description

1-[3-(Propan-2-yloxy)propyl]azetidin-3-amine is a nitrogen-containing heterocyclic compound featuring an azetidine ring (a four-membered saturated ring with three carbons and one nitrogen) linked via a propyl chain to a propan-2-yloxy (isopropoxy) group. The compound’s synthesis likely involves azetidine ring-opening and alkylation strategies, as described for related N-aminopropyl scaffolds .

Properties

Molecular Formula

C9H20N2O

Molecular Weight

172.27 g/mol

IUPAC Name

1-(3-propan-2-yloxypropyl)azetidin-3-amine

InChI

InChI=1S/C9H20N2O/c1-8(2)12-5-3-4-11-6-9(10)7-11/h8-9H,3-7,10H2,1-2H3

InChI Key

CPAXCHZVCWFEOS-UHFFFAOYSA-N

Canonical SMILES

CC(C)OCCCN1CC(C1)N

Origin of Product

United States

Preparation Methods

The synthesis of 1-[3-(Propan-2-yloxy)propyl]azetidin-3-amine typically involves the following steps:

Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of catalysts, controlled temperatures, and pressure conditions.

Chemical Reactions Analysis

1-[3-(Propan-2-yloxy)propyl]azetidin-3-amine undergoes various types of chemical reactions, including:

Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, and reducing agents. Major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-[3-(Propan-2-yloxy)propyl]azetidin-3-amine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-[3-(Propan-2-yloxy)propyl]azetidin-3-amine involves its interaction with specific molecular targets and pathways. The azetidine ring and the propan-2-yloxy group contribute to its binding affinity and specificity towards certain enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Heterocyclic Core Variations

Azetidine vs. Pyrrolidine/Piperidine Derivatives
  • 1-(3-(4-(tert-Butyl)phenoxy)propyl)-pyrrolidine (): Structure: Pyrrolidine (five-membered ring) with a 4-(tert-butyl)phenoxypropyl chain. Key Differences: Larger ring size increases flexibility but reduces ring strain compared to azetidine. Application: Reported as a histamine H3 receptor ligand with monoamine oxidase B (MAO-B) inhibitory activity .
Piperazine Derivatives (HBK Series) ():
  • Example: HBK16 (1N-[3-(2-chloro-5-methylphenoxy)propyl]-4N-(2-methoxyphenyl)piperazine).
  • Structure: Piperazine (six-membered di-nitrogen ring) with substituted phenoxypropyl and methoxyphenyl groups.
  • Key Differences: Piperazine’s dual nitrogen atoms enable diverse hydrogen-bonding interactions, which may enhance receptor affinity. The chloro and methyl substituents on the phenoxy group influence steric and electronic properties.
  • Application : Studied for receptor-binding profiles in neurological disorders .

Substituent Modifications on the Propyl Chain

Ether Substituents
  • (3-Ethoxy-propyl)-(1-pyridin-2-yl-ethyl)-amine (): Structure: Ethoxypropyl chain linked to a pyridinyl-ethylamine group. Key Differences: The ethoxy group (vs. The pyridine ring introduces aromaticity, affecting π-π stacking interactions .
  • Methyl-[3-(naphthalen-1-yloxy)-3-thiophen-2-yl-propyl]-amine ():

    • Structure : Naphthyloxy and thiophene substituents on the propyl chain.
    • Key Differences : Bulky aromatic groups may enhance binding to hydrophobic pockets but reduce solubility. Thiophene’s sulfur atom offers unique electronic properties .

Functional Group Additions

Carbamate Derivatives ():
  • Example : 3-(Piperidin-1-yl)propyl tert-butylcarbamate.
  • Structure : Piperidine-linked propyl chain with a tert-butylcarbamate group.
  • Key Differences : The carbamate group introduces hydrolytic instability but can act as a prodrug moiety, enabling controlled release .
Pyrazole Derivatives ():
  • Example : 1-(3-methyl-1H-pyrazol-1-yl)propan-2-amine.
  • Structure : Pyrazole ring (five-membered, two adjacent nitrogens) with a methyl group and propylamine chain.
  • Key Differences : Pyrazole’s aromaticity and hydrogen-bonding capacity differ from azetidine’s aliphatic nature. This may alter target selectivity in kinase or enzyme inhibition .

Biological Activity

1-[3-(Propan-2-yloxy)propyl]azetidin-3-amine, also known by its IUPAC name 1-(3-isopropoxypropyl)azetidin-3-amine, is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.

Research indicates that compounds with azetidine structures often exhibit diverse biological activities, including anti-inflammatory and analgesic effects. The mechanism of action for this compound is primarily linked to its interaction with specific biological pathways such as:

  • N-acylethanolamine-hydrolyzing acid amidase (NAAA) : This enzyme is involved in the degradation of palmitoylethanolamide (PEA), a bioactive lipid with anti-inflammatory properties. Inhibition of NAAA can enhance the levels of PEA, thereby prolonging its effects on inflammation and pain management .

In Vitro Studies

Recent studies have shown that azetidine derivatives can exhibit significant biological activities. For instance, compounds similar to this compound were evaluated for their inhibitory effects on NAAA. The results from these studies are summarized in Table 1.

CompoundIC50_{50} (μM)Mechanism of Action
ARN196890.042NAAA Inhibition
ARN161860.655NAAA Inhibition

Table 1: Inhibitory Potency of Azetidine Derivatives

Case Studies

A notable case study involved the evaluation of azetidine derivatives in models of chronic pain and inflammation. The study highlighted the compound's ability to reduce inflammatory markers and improve pain thresholds in animal models, suggesting a potential therapeutic application in managing chronic pain conditions.

Pharmacokinetics

The pharmacokinetic profile of this compound indicates favorable absorption characteristics, which are crucial for systemic availability. Studies have shown that modifications to the azetidine core can enhance brain permeability, making it a candidate for central nervous system-targeted therapies .

Q & A

Q. Basic Safety Guidelines

  • GHS hazards : Classified as acute oral toxicity (Category 3), skin corrosion (Category 1B), and aquatic toxicity (Category 1) .
  • Preventive measures : Use PPE (gloves, goggles), work under fume hoods, and avoid inhalation/contact. Emergency procedures include rinsing eyes with water for 15 minutes and administering oxygen if inhaled .
  • Storage : Keep in airtight containers away from light and moisture .

How can reaction yields be optimized in multi-step syntheses?

Q. Advanced Process Optimization

  • Catalyst screening : Test transition metals (e.g., Cu, Pd) for coupling steps. For example, copper(I) bromide improved yields in pyrazole-amine coupling by 20% .
  • Solvent effects : Polar aprotic solvents (e.g., DMSO) enhance nucleophilicity in substitution reactions.
  • Temperature control : Gradual heating (e.g., 35°C to 90°C) minimizes side reactions in exothermic steps .

Which spectroscopic techniques are most effective for structural confirmation?

Q. Basic Analytical Strategies

TechniqueKey DataUtility
1H^{1}\text{H} NMRδ 8.87 (d, J = 2 Hz, aromatic H) Confirms proton environments
HRMSm/z [M+H]+ with <5 ppm error Validates molecular formula
IR3298 cm1^{-1} (N-H stretch) Identifies amine groups

How does the azetidine ring influence reactivity in medicinal chemistry applications?

Advanced Mechanistic Insights
The azetidin-3-amine moiety introduces ring strain (4-membered ring), enhancing nucleophilic reactivity at the amine group. This facilitates:

  • Drug design : Selective targeting of enzymes (e.g., kinase inhibitors via H-bonding interactions) .
  • Derivatization : Susceptibility to oxidation (e.g., KMnO4_4 yields hydroxylated derivatives) or reduction (e.g., NaBH4_4 generates saturated analogs) .

What strategies mitigate byproduct formation during synthesis?

Q. Advanced Reaction Engineering

  • Protecting groups : Temporarily block reactive amines with tert-butoxycarbonyl (Boc) to prevent undesired side reactions.
  • Stepwise addition : Introduce reagents sequentially (e.g., add base before nucleophile) to control exothermicity .
  • In situ monitoring : Use TLC or inline IR to track reaction progress and terminate at optimal conversion .

How can computational modeling aid in predicting biological activity?

Q. Advanced Computational Approaches

  • Molecular docking : Simulate binding to targets (e.g., serotonin receptors) using software like AutoDock.
  • QSAR modeling : Correlate structural features (e.g., logP, H-bond donors) with activity data from analogs .
  • ADMET prediction : Use tools like SwissADME to estimate bioavailability and toxicity .

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